molecular formula C13H16N2O2S B11377057 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11377057
M. Wt: 264.35 g/mol
InChI Key: ZLRZSYJJUNSNJU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-(dimethylamino)-2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to interact with kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a furan ring, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H16N2O2S/c1-15(2)10(11-5-3-7-17-11)9-14-13(16)12-6-4-8-18-12/h3-8,10H,9H2,1-2H3,(H,14,16)

InChI Key

ZLRZSYJJUNSNJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CS1)C2=CC=CO2

solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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